methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanobenzamido group and a dihydroisoquinoline core
Mechanism of Action
Target of Action
Similar compounds have been found to interact with guanine nucleotide-binding proteins (g proteins) and modulate the activity of downstream effectors . These proteins play a crucial role in various cellular processes, including signal transduction .
Mode of Action
It’s common for such compounds to bind to their targets, causing a conformational change that triggers signaling via g proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current .
Biochemical Pathways
The activation of a phosphatidylinositol-calcium second messenger system suggests that it may be involved in calcium signaling pathways . These pathways play a key role in various cellular processes, including cell proliferation, migration, and apoptosis .
Result of Action
The activation of a phosphatidylinositol-calcium second messenger system and the generation of a calcium-activated chloride current suggest that it may have an impact on cellular ion homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The dihydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Cyanobenzamido Group: The cyanobenzamido group is introduced through an amide coupling reaction. This involves reacting the isoquinoline derivative with 3-cyanobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(3-aminobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-(3-nitrobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
Methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the cyanobenzamido group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making the compound valuable for targeted research applications.
Properties
IUPAC Name |
methyl 7-[(3-cyanobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-19(24)22-8-7-14-5-6-17(10-16(14)12-22)21-18(23)15-4-2-3-13(9-15)11-20/h2-6,9-10H,7-8,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSUPWAQWIJHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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